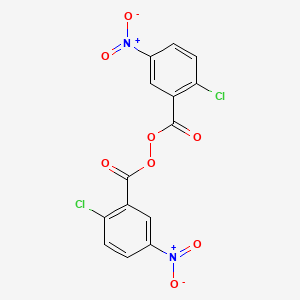
Bis(2-chloro-5-nitrobenzoyl) Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloro-5-nitrobenzoyl) Peroxide: is an organic peroxide compound with the molecular formula C14H6Cl2N2O8. It is known for its applications in various chemical reactions and industrial processes due to its strong oxidizing properties. This compound is particularly notable for its use as an initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloro-5-nitrobenzoyl) Peroxide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloro-5-nitrobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides, with reactions typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products are typically oxidized organic compounds, such as ketones or aldehydes.
Reduction: The major products include alcohols or amines, depending on the specific reducing agent used.
Substitution: The products vary based on the nucleophile used, resulting in different substituted organic compounds.
Scientific Research Applications
Chemistry: Bis(2-chloro-5-nitrobenzoyl) Peroxide is widely used as an initiator in radical polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .
Biology and Medicine: In biological research, this compound is used as a tool to study oxidative stress and its effects on cellular processes. It is also investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties .
Industry: Industrially, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of specialty chemicals and as a bleaching agent in the textile industry .
Mechanism of Action
The mechanism of action of Bis(2-chloro-5-nitrobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include organic substrates that undergo radical-induced transformations .
Comparison with Similar Compounds
- Bis(2,4-dichlorobenzoyl) Peroxide
- Bis(1-hydroperoxyalkyl) Peroxides
- 1-Hydroperoxyalkyl 1-hydroxyalkyl Peroxides
Comparison: Bis(2-chloro-5-nitrobenzoyl) Peroxide is unique due to its specific substituents, which impart distinct chemical properties. Compared to Bis(2,4-dichlorobenzoyl) Peroxide, it has a nitro group that enhances its oxidizing ability. The presence of chlorine atoms also contributes to its reactivity and stability .
Properties
Molecular Formula |
C14H6Cl2N2O8 |
|---|---|
Molecular Weight |
401.1 g/mol |
IUPAC Name |
(2-chloro-5-nitrobenzoyl) 2-chloro-5-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl2N2O8/c15-11-3-1-7(17(21)22)5-9(11)13(19)25-26-14(20)10-6-8(18(23)24)2-4-12(10)16/h1-6H |
InChI Key |
OIZHYWMMSBPDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OOC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















